4-(Diethylamino)cyclohexanone
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Overview
Description
4-(Diethylamino)cyclohexanone is a ketone derivative known for its unique physical and chemical properties. It is a cyclic compound with a diethylamino group attached to the cyclohexanone ring, making it a valuable compound in various scientific fields.
Mechanism of Action
Target of Action
Cyclohexanone, a similar compound, has been found to interact with pentaerythritol tetranitrate reductase in enterobacter cloacae
Biochemical Pathways
Cyclohexane, a related compound, is known to be a natural constituent of crude petroleum and its degradation pathway has been studied . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundSafety data for a similar compound, 4-(dimethylamino)cyclohexanone, suggests that it may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)cyclohexanone typically involves the condensation of cyclohexanone with diethylamine. This reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Diethylamino)cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone without the diethylamino group.
4-(Methylamino)cyclohexanone: Similar structure but with a methylamino group instead of a diethylamino group.
4-(Dimethylamino)cyclohexanone: Contains a dimethylamino group instead of a diethylamino group
Uniqueness: 4-(Diethylamino)cyclohexanone is unique due to the presence of the diethylamino group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with other molecules .
Properties
IUPAC Name |
4-(diethylamino)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-11(4-2)9-5-7-10(12)8-6-9/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWZZXVRVDSDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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